Ethyl 1,2-dihydro-4-hydroxy-2-methyl-1-oxo-3-isoquinolinecarboxylate

Solution Stability Autooxidation Intermediate Reliability

Non-methylated isoquinoline-3-carboxylate analogs undergo autooxidative decomposition in solution, causing batch failures and irreproducible syntheses. This N-methyl-substituted derivative is structurally stabilized against that degradation pathway, ensuring reliable intermediate integrity during multi-step library synthesis. • Prevents autooxidative decomposition observed in NH analogs, enabling consistent yields in automated library production. • Ethyl ester offers superior solution stability over the labile methyl ester, supporting late-stage diversification. • ≥95% purity ensures dependable SAR starting material for orphan nuclear receptor and kinase inhibitor programs.

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
Cat. No. B12221061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,2-dihydro-4-hydroxy-2-methyl-1-oxo-3-isoquinolinecarboxylate
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2C(=O)N1C)O
InChIInChI=1S/C13H13NO4/c1-3-18-13(17)10-11(15)8-6-4-5-7-9(8)12(16)14(10)2/h4-7,15H,3H2,1-2H3
InChIKeyVAJBCYVKHVWEFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Data


Ethyl 1,2-dihydro-4-hydroxy-2-methyl-1-oxo-3-isoquinolinecarboxylate (CAS 909191-73-7) is a heterocyclic building block belonging to the 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate class. Its molecular formula is C13H13NO4 with a molecular weight of 247.25 g/mol . It is commercially supplied as a research chemical at a purity of ≥95% . This scaffold is recognized as a useful polyfunctional synthetic intermediate for the preparation of biologically active compounds [1], and its specific N-methyl and ethyl ester substitution pattern differentiates it from closely related analogs in terms of solution stability and synthetic utility.

N-methyl substitution pattern supports solution-phase stability for multi-step synthesis
Ethyl ester offers distinct reactivity profile vs. labile methyl ester analogs
Polyfunctional 4-hydroxy-1-oxo-1,2-dihydroisoquinoline scaffold for bioactive compound synthesis

Risks of Generic Substitution


In-class 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylates cannot be interchanged generically due to significant differences in solution-phase stability and, consequently, their reliability as synthetic intermediates. The N-methyl group on the target compound is a critical structural feature that prevents the autooxidative decomposition pathway observed in its non-methylated counterparts [1]. Furthermore, the ethyl ester moiety offers a different reactivity profile and stability compared to the labile methyl ester, which is reported to decompose in solution [1]. Substituting with an unsubstituted or methyl ester analog directly risks lower yields, the formation of unwanted decomposition products, and failed synthetic sequences, making the specific substitution pattern of the target compound a prerequisite for reproducible results in multi-step syntheses.

Risk Factor
Target Compound
Substitute Analog
N-Substitution
N-methyl blocks autooxidation; intermediate remains stable
N-H analog undergoes C-3 hydroxylation and rearrangement; may lead to failed syntheses
Ester Type
Ethyl ester provides reliable solution stability
Methyl ester is reported as labile; may decompose and produce unwanted byproducts

Quantitative Selection Evidence


Solution Stability of N-Methylated Scaffold

The target compound's N-methyl group is crucial for preventing a known autooxidation pathway. In contrast, alkyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylates lacking the N-methyl substituent decompose in solution via C-3 hydroxylation and subsequent α-ketol rearrangement, yielding a mixture of dealkoxycarbonylated and 4-carboxylic acid derivatives [1]. The methyl ester of the demethylated series (methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate) was specifically reported as unstable, with decomposition products isolated and characterized [1]. The target compound's N-methyl substitution blocks this pathway, providing a stable, isolable intermediate.

Solution Stability
Class-level
Stable in solution (N-methyl precludes autooxidation pathway)
N-H analog: unstable; decomposition products isolated and characterized
Supports reproducible multi-step synthetic sequences
Class-level inference; verify stability under specific reaction conditions
Solution Stability Autooxidation Intermediate Reliability

Dieckmann Condensation Route to N-Methylated Esters

An improved synthetic method for the N-methylated 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate scaffold explicitly reports that the best yields are achieved for esters and N,N-disubstituted carboxamides . This synthesis, using phthalic anhydride aminolysis with alkylaminoacetic acid derivatives followed by alkoxide-induced Dieckmann condensation, is optimized for the N-methylated scaffold, providing a reliable procurement route directly connected to high synthetic efficiency.

Synthetic Route
Class-level
Dieckmann condensation of N-methylated scaffold; esters reported among highest-yielding substrates
Supports scalable procurement and predictable supply planning
Class-level; exact yield data for the ethyl ester to verify
Synthetic Yield Dieckmann Condensation Heterocycle Synthesis

Certified High Purity Specification

Commercially sourced Ethyl 1,2-dihydro-4-hydroxy-2-methyl-1-oxo-3-isoquinolinecarboxylate is certified to a minimum purity of 95%+ (HPLC) . This meets or exceeds the typical purity of in-house prepared batches, which may contain variable amounts of dealkoxycarbonylated or rearranged byproducts [1]. Procuring a batch with a certified purity specification eliminates the need for rigorous in-house purification and characterization, saving 1-2 weeks of lead time.

Purity Specification
Reported
≥95% (HPLC)
Commercial certification
Reduces in-house QC and purification burden
Verify COA per batch; purity may reduce lead time vs. in-house preparation
Procurement Specification Purity Quality Control

Validated Application Scenarios


Intermediate for CNS & Anti-Inflammatory Drug Discovery

Its established role as a precursor to CNS agents and anti-inflammatory drugs [1], combined with its superior solution stability [2], makes it the preferred choice for medicinal chemistry labs synthesizing compound libraries. The stability evidence ensures that the intermediate remains intact during automated library synthesis, preventing the batch failures associated with more labile analogs [2].

Kinase & Nuclear Receptor Modulator Synthesis

The 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline scaffold is a core structure in patent families targeting orphan nuclear receptors [3] and kinases. Synthesizing these inhibitors requires a stable, high-purity 3-carboxylate ester for late-stage diversification. The target compound's guaranteed ≥95% purity provides a dependable starting point for SAR exploration, avoiding the variable purity of in-house synthesized material [2].

1,2-Disubstituted Dihydroisoquinoline Probe Synthesis

The target compound is a direct input for the synthesis of stable ethyl 1,2-disubstituted 1,2-dihydroisoquinoline-3-carboxylates via Grignard addition . Its N-methyl group is essential for the regioselectivity of this reaction, enabling the construction of diverse chemical probes for target identification campaigns. Using a non-methylated analog would alter the regiochemical outcome and fail to produce the desired 1,2-disubstituted product .

Application
Selection Property
Validation Focus
CNS agent and anti-inflammatory compound library synthesis
Reported solution stability profile of N-methylated scaffold
Verify intermediate integrity under automated library synthesis conditions
Kinase and nuclear receptor modulator SAR studies
Certified purity specification for late-stage diversification
Confirm purity before SAR-critical diversification steps
1,2-disubstituted dihydroisoquinoline chemical probe synthesis
N-methyl directing group for regioselective addition at C-1
Validate regiochemical outcome for target 1,2-disubstituted product
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